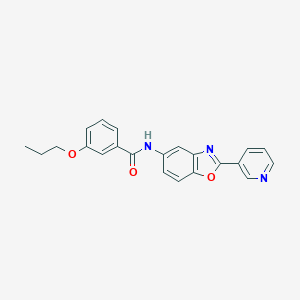
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBB belongs to the family of benzoxazole derivatives and has been studied for its ability to modulate various biological pathways.
作用機序
The mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to modulate various biological pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases.
Biochemical and Physiological Effects
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been shown to induce apoptosis and inhibit angiogenesis.
実験室実験の利点と制限
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has several advantages for lab experiments, including its high purity and stability. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, including its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide could also be studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide and to optimize its synthesis method for increased yield and purity.
合成法
The synthesis of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the reaction of 2-aminopyridine with 5-chloro-2-nitrobenzoic acid, followed by reduction with tin and hydrochloric acid. The resulting product is then reacted with 3-propoxyaniline to yield 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. The synthesis method has been optimized to increase the yield and purity of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide.
科学的研究の応用
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its ability to prevent the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity.
特性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-11-27-18-7-3-5-15(12-18)21(26)24-17-8-9-20-19(13-17)25-22(28-20)16-6-4-10-23-14-16/h3-10,12-14H,2,11H2,1H3,(H,24,26) |
InChIキー |
AMRRTAXTTVRMQV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244992.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)

![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)
![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)